molecular formula C6H9N B1581467 N-Ethylpyrrole CAS No. 617-92-5

N-Ethylpyrrole

Cat. No.: B1581467
CAS No.: 617-92-5
M. Wt: 95.14 g/mol
InChI Key: VPUAYOJTHRDUTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyrrole can be synthesized through several methods. One common approach involves the alkylation of pyrrole with ethyl halides in the presence of a base. For example, pyrrole can be reacted with ethyl iodide in the presence of a strong base like sodium hydride to yield this compound. Another method involves the use of ethylamine as a starting material, which is condensed with 2,5-dimethoxytetrahydrofuran in the presence of a catalyst such as iron(III) chloride to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyrrole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound-2,5-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-ethylpyrrolidine.

    Substitution: this compound can participate in electrophilic substitution reactions, where the ethyl group on the nitrogen can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: this compound-2,5-dione.

    Reduction: N-ethylpyrrolidine.

    Substitution: Various N-substituted pyrroles depending on the substituent used.

Scientific Research Applications

N-Ethylpyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific derivative of this compound being studied. For example, some derivatives may inhibit enzyme activity, while others may modulate receptor functions .

Comparison with Similar Compounds

N-Ethylpyrrole can be compared with other similar compounds such as:

    N-Methylpyrrole: Similar in structure but with a methyl group instead of an ethyl group. This compound is more hydrophobic due to the larger ethyl group.

    Pyrrole: The parent compound without any alkyl substitution. This compound has different reactivity and physical properties due to the presence of the ethyl group.

    N-Propylpyrrole: Contains a propyl group instead of an ethyl group.

This compound stands out due to its balance of hydrophobicity and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

1-ethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAYOJTHRDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870703
Record name 1-Ethyl-1H-pyrrole
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Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-92-5, 92933-61-4
Record name 1-Ethyl-1H-pyrrole
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Record name 1-Ethylpyrrole
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Record name N-Ethylpyrrole
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Record name 1-Ethyl-1H-pyrrole
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Record name 1-Ethylpyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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